synthesis and purification of D-Mannitol-1,6-13C2
synthesis and purification of D-Mannitol-1,6-13C2
Title: Precision Synthesis and Purification of D-Mannitol-1,6-13C2: A High-Fidelity Protocol Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Metabolic Flux Researchers, Structural Biologists
Executive Summary & Strategic Rationale
D-Mannitol-1,6-13C2 is a critical isotopomer for investigating metabolic symmetry breaking, particularly in the study of glycolysis and the pentose phosphate pathway. Unlike uniformly labeled (U-13C) variants, the 1,6-labeling pattern provides distinct spectral handles (enhanced singlets or doublets depending on metabolic cleavage) that allow researchers to differentiate between oxidative decarboxylation events and non-oxidative scrambling.
This guide details a robust, laboratory-scale synthesis of D-Mannitol-1,6-13C2 starting from the commercially available precursor D-Glucose-1,6-13C2 .
The Synthetic Challenge: Direct reduction of D-Glucose yields D-Sorbitol (Glucitol), not D-Mannitol. The stereocenter at C2 must be inverted or bypassed. While molybdate-catalyzed epimerization (Bilik reaction) converts Glucose to Mannose, it involves a C1-C2 skeletal rearrangement that would shift the C1 label to C2, resulting in the incorrect isotopomer (Mannitol-2,6-13C2).
The Solution: We employ the "Fructose Shunt" strategy :
-
Enzymatic Isomerization: Conversion of D-Glucose-1,6-13C2 to D-Fructose-1,6-13C2 (preserving atom mapping).
-
Chemical Reduction: Non-stereoselective reduction of the ketone at C2 using Sodium Borohydride (
), yielding a diastereomeric mixture of D-Mannitol and D-Sorbitol. -
Calcium-Ligand Exchange Chromatography: High-resolution separation of the polyol isomers.
Strategic Pathway & Carbon Tracking
The following flowchart illustrates the synthesis and the fate of the
Figure 1: Synthetic pathway from D-Glucose-1,6-13C2 to D-Mannitol-1,6-13C2 via the Fructose intermediate.[1][2][3] The C1 and C6 labels are conserved throughout.
Detailed Experimental Protocol
Phase 1: Enzymatic Isomerization
The equilibrium between glucose and fructose is approximately 1:1 (slightly favoring glucose). We use immobilized Glucose Isomerase (e.g., Sweetzyme or equivalent) to avoid protein contamination.
Reagents:
-
D-Glucose-1,6-13C2 (1.0 g, >99 atom % 13C)
-
Immobilized Glucose Isomerase (200 mg)
-
Magnesium Sulfate (
, 5 mM final conc.) – Cofactor essential for isomerase activity. -
Tris-HCl Buffer (50 mM, pH 7.5)
Protocol:
-
Dissolve 1.0 g of D-Glucose-1,6-13C2 in 10 mL of Tris-HCl buffer containing
. -
Add 200 mg of immobilized Glucose Isomerase.
-
Incubate at 60°C for 4-6 hours with gentle orbital shaking. Note: Higher temperatures favor the fructose equilibrium slightly but risk degradation; 60°C is optimal.
-
Filter the solution to remove the immobilized enzyme beads. Wash beads with 2 mL degassed water.
-
Stop Point: The filtrate contains ~42% D-Fructose-1,6-13C2 and ~58% unreacted Glucose. Do not separate yet.
Phase 2: Chemical Reduction
Reducing the entire mixture is more efficient than separating Fructose first. Glucose reduces to Sorbitol; Fructose reduces to a mix of Sorbitol and Mannitol.
Reagents:
-
Sodium Borohydride (
, 1.5 equivalents relative to total sugar) -
Ethanol (Absolute)
-
Cation Exchange Resin (
form) for quenching
Protocol:
-
Cool the sugar filtrate (from Phase 1) to 0°C in an ice bath.
-
Slowly add
(dissolved in minimal 0.1 M NaOH) dropwise to the sugar solution. -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Add cation exchange resin (H+ form, e.g., Dowex 50W-X8) until pH < 7. This destroys excess borohydride and removes
ions. -
Filter off the resin.
-
Borate Removal (Critical): The solution now contains borate-sugar complexes. Evaporate to dryness (rotary evaporator). Add 20 mL Methanol and evaporate again. Repeat this methanol co-evaporation step 5 times .
-
Result: A mixture of D-Sorbitol-1,6-13C2 (major) and D-Mannitol-1,6-13C2 (minor).
Phase 3: Purification (Calcium Ligand Exchange)
This is the most critical step. Polyols separate poorly on silica. Calcium-form cation exchange resins separate based on the specific coordination geometry of the hydroxyl groups with
System Setup:
-
Resin: Dowex 50W-X8 (200-400 mesh) or Diaion UBK-555.
-
Resin Preparation: Pack column, flush with 1M
(3 bed volumes) to convert to form, then wash with degassed water until chloride-free ( test). -
Column Dimensions: 2.5 cm x 60 cm (High aspect ratio is required for resolution).
-
Temperature: 80°C (Jacketed column). Elevated temperature significantly improves mass transfer and peak resolution for polyols.
-
Eluent: Degassed HPLC-grade water (Isocratic).
Chromatography Protocol:
-
Dissolve the crude polyol mixture in 2 mL of water.
-
Load onto the heated
column. -
Elute with degassed water at a flow rate of 0.5 mL/min.
-
Detection: Refractive Index (RI) detector is standard. If unavailable, collect fractions and spot on TLC plates (visualize with periodate/benzidine or
). -
Elution Order:
-
Fraction 1: D-Mannitol-1,6-13C2 (Retention factor
) -
Fraction 2: D-Sorbitol-1,6-13C2 (Retention factor
)
-
-
Pool Mannitol fractions and lyophilize.
Visualization of Purification Logic
Figure 2: Purification workflow utilizing Calcium-form cation exchange chromatography. The differential complexation strength allows baseline separation of Mannitol from Sorbitol.
Quantitative Data & Validation
Table 1: Process Parameters and Expected Yields
| Step | Reagent/Condition | Key Parameter | Expected Yield |
| Isomerization | Glucose Isomerase | 60°C, pH 7.5 | ~42% Fructose Conversion |
| Reduction | Excess (1.5 eq), 0°C | 100% Mass Recovery | |
| Separation | Dowex 50W-X8 ( | 80°C column temp | ~90% Recovery of Mannitol |
| Overall | From Glucose-1,6-13C2 | -- | ~20-25% Final Yield |
Validation Criteria (Self-Validating Protocol):
-
TLC Check: Silica gel G plates. Solvent: Ethyl Acetate/Pyridine/Water (8:2:1). Visualize with alkaline permanganate. Mannitol (
) vs Sorbitol ( ). -
NMR Verification:
-
NMR (D2O): Should show enhanced signals at
ppm (C1/C6). -
Symmetry Check: Due to the
axis of symmetry in D-Mannitol, C1 and C6 are chemically equivalent in isotropic solution. You will observe a single dominant signal for the labeled carbons, unlike Sorbitol which lacks this symmetry and would show two distinct labeled peaks if 1,6-labeled.
-
NMR (D2O): Should show enhanced signals at
References
-
Makkee, M., et al. (1985). "Preparation of D-mannitol by catalytic hydrogenation of D-glucose over a copper on silica catalyst." Starch - Stärke.
-
Bilik, V. (1972). "Reactions of saccharides catalyzed by molybdate ions."[2] Chem. Zvesti. (Describes the epimerization logic and carbon shifts).
-
Angyal, S. J. (1989). "Complexes of Metal Cations with Carbohydrates in Solution." Advances in Carbohydrate Chemistry and Biochemistry. (Foundational text on Ca2+ chromatography for polyols).
-
Sigma-Aldrich. "D-Glucose-1,6-13C2 Product Specification." (Precursor sourcing).[3]
-
Megazyme. "D-Mannitol Assay Procedure." (Enzymatic validation methods).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. orgsyn.org [orgsyn.org]
- 5. US20150307424A1 - Process for the production and separation of mannitol and sorbitol from a mixture which was obtained by hydrogenation of a precursor - Google Patents [patents.google.com]
- 6. WO2014080269A1 - Process for the production and separation of mannitol and sorbitol from a mixture which was obtained by hydrogenation of a precursor - Google Patents [patents.google.com]
